![molecular formula C7H13NO3 B2393723 N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine CAS No. 2287314-12-7](/img/structure/B2393723.png)
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
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Overview
Description
“N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine” is a chemical compound with the CAS Number: 37787-52-3 . It has a molecular weight of 145.16 .
Physical And Chemical Properties Analysis
“N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine” is a powder at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry and Drug Development
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine derivatives could serve as building blocks for novel drug candidates. Researchers investigate their pharmacological properties, such as anti-inflammatory, antiviral, and anticancer effects. By modifying the amine group or other substituents, scientists aim to create potent therapeutic agents .
Antitubercular Activity
The compound’s structural features make it interesting for antitubercular drug development. Researchers explore its potential as an inhibitor against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). Investigating its activity against dormant and active forms of MTB is crucial for combating tuberculosis .
Neuroprotective Agents
Given the importance of neuroprotection in treating neurodegenerative diseases, N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine derivatives are studied for their ability to protect neurons. These compounds may offer therapeutic benefits in conditions like Parkinson’s disease and other neuroinflammatory disorders .
Natural Product Synthesis
Researchers use N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine as a precursor in the synthesis of natural products. Its unique bicyclic structure provides a versatile starting point for creating complex molecules. By functionalizing different positions, scientists access diverse natural product scaffolds .
Catalysis and Organic Synthesis
The compound’s oxygen-rich framework makes it suitable for catalytic reactions. Researchers explore its potential as a ligand or catalyst in asymmetric synthesis. By incorporating it into metal complexes, they aim to develop efficient and selective transformations .
Materials Science and Polymer Chemistry
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine derivatives may find applications in materials science. Their unique cage-like structure could contribute to designing novel polymers, supramolecular assemblies, or functional materials with specific properties .
Safety and Hazards
properties
IUPAC Name |
N,1-dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6-9-3-7(8-2,4-10-6)5-11-6/h8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXHZSMMBQHJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12OCC(CO1)(CO2)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine |
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